塩化セチルピリジニウム

説明

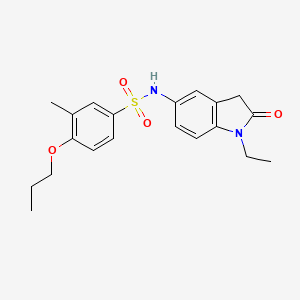

塩化セチルピリジニウムは、分子式C21H38ClNが示す消毒剤および抗菌剤化合物です。広く外科手術前の皮膚消毒、傷の洗浄、歯垢の予防、口腔カンジダ症の治療に使用されています。 また、手術器具の消毒や尿カテーテルの閉塞防止にも使用されます .

科学的研究の応用

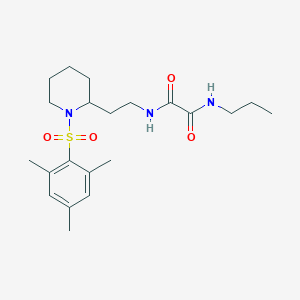

Chlorhexidine diacetate has a wide range of scientific research applications:

Chemistry: It is used as a disinfectant and preservative in various chemical formulations.

Biology: Chlorhexidine diacetate is employed in microbiological studies to inhibit the growth of bacteria and fungi.

Medicine: It is extensively used in medical settings for skin disinfection, wound cleaning, and as an antiseptic in dental care.

Industry: The compound is used in the production of antiseptic products, including mouthwashes, disinfectants, and preservatives .

作用機序

塩化セチルピリジニウムは、微生物の細胞膜を破壊することでその効果を発揮します。正電荷を帯びた塩化セチルピリジニウムカチオンは、負電荷を帯びた細菌の細胞壁に結合し、細胞壁を不安定化させ、浸透圧を阻害します。これにより、細胞内内容物の漏出が起こり、最終的に細胞が死滅します。 高濃度では、塩化セチルピリジニウムは細胞質を凝固させ、殺菌効果をさらに高めます .

類似の化合物との比較

塩化セチルピリジニウムは、塩化セチルピリジニウムジグルコン酸や塩化セチルピリジニウム塩酸塩などの他の塩化セチルピリジニウム塩と比較されることがよくあります。これらの化合物はすべて類似の抗菌特性を共有していますが、塩化セチルピリジニウムは特定の用途と特定の製剤における有効性においてユニークです。 たとえば、塩化セチルピリジニウムジグルコン酸は、歯科ケア製品でより一般的に使用されますが、塩化セチルピリジニウムは、特定の消毒剤ドレッシングで好まれます .

類似の化合物のリスト

- 塩化セチルピリジニウムジグルコン酸

- 塩化セチルピリジニウム塩酸塩

- 塩化セチルピリジニウム遊離塩基

生化学分析

Biochemical Properties

Chlorhexidine diacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a cationic bis-biguanide that binds to negatively charged sites on microbial cell walls, leading to cell membrane disruption and leakage of intracellular contents . This interaction is primarily electrostatic, allowing Chlorhexidine diacetate to destabilize the cell wall and interfere with osmosis . Additionally, it has been shown to bind to proteins in human tissues, such as skin and mucous membranes, leading to prolonged antimicrobial activity .

Cellular Effects

Chlorhexidine diacetate exerts profound effects on various types of cells and cellular processes. It disrupts cell function by binding to the cell membrane and causing leakage of intracellular materials . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, Chlorhexidine diacetate causes the precipitation of cytoplasmic components, leading to cell death . In eukaryotic cells, it can cause morphological changes and impact cellular processes such as protein synthesis and energy production .

Molecular Mechanism

The molecular mechanism of Chlorhexidine diacetate involves its interaction with microbial cell membranes. As a positively charged molecule, it binds to negatively charged phosphate groups on the cell surface, disrupting the integrity of the cell wall and allowing Chlorhexidine diacetate to enter the cell . Once inside, it precipitates cytoplasmic components, leading to cell death . At lower concentrations, Chlorhexidine diacetate exhibits bacteriostatic effects by causing leakage of intracellular substances, while at higher concentrations, it is bactericidal and causes cytoplasmic precipitation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorhexidine diacetate change over time. It is most stable within a pH range of 5 to 8, with hydrolysis occurring at extreme pH levels . Over time, Chlorhexidine diacetate can degrade, especially when exposed to high temperatures or alkaline conditions . Long-term studies have shown that Chlorhexidine diacetate maintains its antimicrobial activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of Chlorhexidine diacetate vary with different dosages in animal models. At lower concentrations, it is effective in reducing microbial load without causing significant adverse effects . At higher doses, Chlorhexidine diacetate can cause toxic effects, such as liver necrosis and bronchopneumonia in dogs . These adverse effects highlight the importance of using appropriate dosages to balance efficacy and safety.

Metabolic Pathways

Chlorhexidine diacetate is known to bind to albumin in both serum and saliva, although the extent of this binding is unclear . Due to its poor absorption in the gastrointestinal tract, it is unlikely to undergo significant metabolic conversion . This limited metabolism suggests that Chlorhexidine diacetate primarily exerts its effects through direct interactions with microbial cells rather than through metabolic pathways.

Transport and Distribution

Within cells and tissues, Chlorhexidine diacetate is transported and distributed by binding to proteins and other biomolecules . Its positive charge allows it to interact with negatively charged sites on cell membranes, facilitating its localization and accumulation in target areas . This binding also contributes to its prolonged antimicrobial activity, as it is slowly released from bound sites over time .

Subcellular Localization

Chlorhexidine diacetate localizes to specific subcellular compartments, where it exerts its antimicrobial effects. It primarily targets the cell membrane and cytoplasm, causing structural damage and leakage of intracellular contents . In bacterial cells, Chlorhexidine diacetate can cause extensive lysis and loss of cytoplasmic material . In eukaryotic cells, it can induce morphological changes and impact cellular processes by interacting with membrane lipids and proteins .

準備方法

合成ルートと反応条件

塩化セチルピリジニウムは、エチレングリコールエーテルなどの溶媒の存在下、ヘキサメチレンジシアノグアニジンとp-クロロ安息香酸アミド塩酸塩を反応させることで合成することができます。反応は、165℃で3時間、還流条件下で行われます。 生成した反応混合物をろ過して白色固体を得て、さらに精製して塩化セチルピリジニウムを得ます .

工業生産方法

工業的な環境では、塩化セチルピリジニウムは同様の合成ルートによって、より大規模に生産されています。 このプロセスには、最終製品の収率と純度を高めるために、反応条件と精製工程の精密な制御が含まれます .

化学反応の分析

反応の種類

塩化セチルピリジニウムは、以下を含むさまざまな化学反応を起こします。

酸化: 塩化セチルピリジニウムは、特定の条件下で酸化され、異なる酸化生成物を生成します。

還元: この化合物は、異なる還元種を形成するために還元することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は異なる酸化誘導体を生成する可能性があり、還元は塩化セチルピリジニウムのさまざまな還元型を生成する可能性があります .

科学研究の応用

塩化セチルピリジニウムは、広範囲の科学研究の応用を有しています。

化学: さまざまな化学製剤の消毒剤および防腐剤として使用されています。

生物学: 塩化セチルピリジニウムは、細菌や真菌の増殖を阻害する微生物学的研究に使用されます。

医学: 皮膚の消毒、傷の洗浄、歯科ケアでの消毒剤として、医療現場で広く使用されています。

類似化合物との比較

Chlorhexidine diacetate is often compared with other chlorhexidine salts, such as chlorhexidine digluconate and chlorhexidine dihydrochloride. While all these compounds share similar antimicrobial properties, chlorhexidine diacetate is unique in its specific applications and effectiveness in certain formulations. For example, chlorhexidine digluconate is more commonly used in dental care products, while chlorhexidine diacetate is preferred in certain antiseptic dressings .

List of Similar Compounds

- Chlorhexidine digluconate

- Chlorhexidine dihydrochloride

- Chlorhexidine free base

特性

IUPAC Name |

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRFFJWBUDTUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032345 | |

| Record name | Chlorhexidine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Chlorhexidine acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-95-1 | |

| Record name | Chlorhexidine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorhexidine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorhexidine di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORHEXIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Chlorhexidine acetate against bacteria?

A1: Chlorhexidine acetate exerts its bactericidal effect primarily by disrupting the integrity and function of the bacterial cell membrane. [] This disruption leads to leakage of intracellular components and ultimately cell death.

Q2: Is there evidence suggesting other mechanisms contributing to Chlorhexidine acetate's antimicrobial activity?

A2: Yes, research suggests that active efflux pumps play a significant role in Chlorhexidine acetate resistance in bacteria like Klebsiella pneumoniae. [] This implies that efflux pump inhibition could potentially enhance Chlorhexidine acetate's efficacy.

Q3: Does Chlorhexidine acetate demonstrate any residual antimicrobial activity?

A3: Yes, studies have shown that Chlorhexidine acetate at a concentration of 0.05% exhibits residual bactericidal activity for up to 6 hours after a single irrigation in canine wound models. []

Q4: What is the molecular formula and weight of Chlorhexidine acetate?

A4: While this specific information is not directly provided in the provided research excerpts, it is widely known that Chlorhexidine diacetate (another name for Chlorhexidine acetate) possesses the molecular formula C22H30Cl2N10 · 2C2H4O2 and a molecular weight of 597.7 g/mol.

Q5: Is there any spectroscopic data available for Chlorhexidine acetate in these studies?

A6: Yes, several studies utilize ultraviolet (UV) spectrophotometry for the quantification of Chlorhexidine acetate. A common wavelength for detection is 254 nm. [] Other wavelengths like 259 nm [] and 260 nm [] are also employed depending on the specific analytical method.

Q6: How does the presence of alcohol impact the quantification of Chlorhexidine acetate using HPLC?

A7: The use of alcohol as a solvent can affect the accurate measurement of Chlorhexidine acetate content using HPLC. Research showed that increasing concentrations of ethanol, n-propanol, and isopropanol led to higher variance rates in Chlorhexidine acetate content determination. []

Q7: Can Chlorhexidine acetate be incorporated into provisional cements without compromising their properties?

A8: Research indicates that incorporating Chlorhexidine diacetate at 7.5% w/w into provisional cements does not negatively impact their tensile strength, even after prolonged aging in saline solution. [] This highlights its potential for developing antimicrobial dental materials.

Q8: What is the impact of incorporating Chlorhexidine on the fluoride-releasing properties of glass ionomer cements (GICs)?

A9: Studies show that the addition of Chlorhexidine diacetate or digluconate to GICs may lead to a decrease in cumulative fluoride release compared to the unmodified GIC. [] This effect is attributed to potential interactions between the cationic molecules of Chlorhexidine and fluoride ions.

Q9: Are there formulation strategies to enhance the sustained release of Chlorhexidine acetate?

A10: Yes, research highlights the development of a W/O/W multiple emulsion containing Chlorhexidine acetate, designed for prolonged release. This emulsion demonstrated stable release over 13 days and exhibited promising antibacterial effects against Porphyromonas gingivalis in vitro. []

Q10: What are the identified mechanisms of resistance to Chlorhexidine acetate in bacteria?

A11: Research primarily points to active efflux as a major mechanism of resistance to Chlorhexidine acetate, particularly in Klebsiella pneumoniae isolates. [] This highlights the potential of efflux pump inhibitors as adjunctive therapy to combat resistance.

Q11: Does Chlorhexidine diacetate induce any adverse effects when used as a joint lavage fluid?

A12: Studies using a 0.05% w/v Chlorhexidine diacetate solution for stifle lavage in healthy dogs revealed a more intense synovitis compared to lactated Ringer's solution. [] This finding suggests potential inflammatory effects on synovial membranes, warranting further investigation into the duration and underlying mechanisms.

Q12: What are some analytical techniques employed for the quantification of Chlorhexidine acetate?

A12: Several techniques are employed for Chlorhexidine acetate quantification, including:

- Ultraviolet (UV) spectrophotometry: Utilized for direct measurement of Chlorhexidine acetate absorbance at specific wavelengths. [, , , ]

- High-performance liquid chromatography (HPLC): Employed for separating and quantifying Chlorhexidine acetate in complex mixtures, offering high sensitivity and accuracy. [, , , , , , ]

- Resonance Rayleigh scattering (RRS) method: This method takes advantage of the enhanced scattering intensity observed when Chlorhexidine acetate interacts with specific reagents. [, ]

Q13: Have alternative analytical methods been explored for Chlorhexidine acetate determination?

A14: Yes, besides conventional techniques like HPLC and UV spectrophotometry, researchers have explored the use of charge transfer reactions for Chlorhexidine acetate quantification. [, ] This method involves reacting Chlorhexidine acetate with specific reagents to form charge transfer complexes detectable using spectrophotometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2508680.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2508681.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)